molecular formula C9H12NO2P B14616732 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine CAS No. 57301-49-2

3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine

Cat. No.: B14616732
CAS No.: 57301-49-2
M. Wt: 197.17 g/mol
InChI Key: BATDRDSIGWSFCU-UHFFFAOYSA-N
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Description

3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is a chemical compound that belongs to the class of phosphorus-containing heterocycles. These compounds are known for their diverse applications in organic synthesis and industrial processes. The structure of this compound includes a five-membered ring containing phosphorus, oxygen, and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine typically involves the reaction of phenol with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the deoxygenation of isocyanates using 2-Phenyl-3-methyl-1,3,2-oxazaphospholidine . The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted oxazaphospholidines, depending on the specific reaction and conditions used.

Scientific Research Applications

3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The pathways involved may include coordination with metal ions and participation in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-phenoxy-1,3,2-oxazaphospholidine is unique due to its specific ring structure and the presence of a phenoxy group, which imparts distinct chemical properties and reactivity compared to other phosphorus heterocycles. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.

Properties

CAS No.

57301-49-2

Molecular Formula

C9H12NO2P

Molecular Weight

197.17 g/mol

IUPAC Name

3-methyl-2-phenoxy-1,3,2-oxazaphospholidine

InChI

InChI=1S/C9H12NO2P/c1-10-7-8-11-13(10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

BATDRDSIGWSFCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCOP1OC2=CC=CC=C2

Origin of Product

United States

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